molecular formula C18H21NO3 B2877921 (2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 2173637-68-6

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B2877921
CAS No.: 2173637-68-6
M. Wt: 299.37
InChI Key: FPWLRXSTNSAXQT-OCARLFBBSA-N
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Description

“(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 2173637-68-6 . It has a molecular weight of 299.37 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO3/c20-17(11-10-13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)12-16(19)18(21)22/h1-3,6-7,10-11,14-16H,4-5,8-9,12H2,(H,21,22)/b11-10+/t14-,15-,16-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Key Starting Material in Synthesis

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid serves as a crucial starting material for the synthesis of Perindopril and Trandolapril, highlighting its importance in the production of antihypertensive drugs. A stability-indicating reverse phase HPLC method has been developed and validated for the quantitative determination of all isomers related to this compound, underscoring its pivotal role in ensuring the quality control of these medications (Vali et al., 2012).

Enantiomerically Pure Substances

The preparation of the proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its enantiomer is described, where a racemic precursor was synthesized and subjected to HPLC resolution on a chiral column. This process underscores the method's efficiency in isolating multigram quantities of each amino acid in enantiomerically pure form, suitable for use in peptide synthesis (Sayago et al., 2007). Additionally, an improved strategy for the effective synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) based on the formation of a trichloromethyloxazolidinone derivative has been developed, demonstrating the compound's versatility in synthesis applications (Sayago et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(E)-3-phenylprop-2-enoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-17(11-10-13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)12-16(19)18(21)22/h1-3,6-7,10-11,14-16H,4-5,8-9,12H2,(H,21,22)/b11-10+/t14-,15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWLRXSTNSAXQT-OCARLFBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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